Tris(2-aminoethyl)amine is an organic compound with the chemical formula N(CH₂CH₂NH₂)₃. It appears as a colorless liquid that is highly soluble in water and exhibits strong basicity due to its structure, which includes a tertiary amine center and three primary amine groups. This compound is also known by several synonyms, including 2,2',2''-nitrilotriethylamine and 2,2',2''-triaminotriethylamine . Tris(2-aminoethyl)amine is notable for its role as a tripodal ligand in coordination chemistry, where it forms stable complexes with transition metals, particularly those in the +2 and +3 oxidation states .
TREN is a corrosive and toxic compound []. It can cause severe skin burns, eye damage, and respiratory problems if inhaled []. It is also harmful if swallowed and can be fatal upon skin contact []. The median lethal dose (LD50) for TREN is reported to be 246 mg/kg (oral, rat) and 117 mg/kg (dermal, rabbit) []. TREN is also combustible [].
Tren's ability to form multiple bonds with other molecules makes it a valuable crosslinking agent in polymer synthesis. It helps create robust and interconnected polymer networks with desired properties, such as increased stability and porosity. For example, tren-based crosslinked polyimines exhibit excellent thermal and chemical resistance, making them suitable for various applications, including gas separation membranes and proton conductors .
Tren's three primary amine groups act as efficient chelating agents, forming strong and stable complexes with metal ions. This property makes it a valuable tripodal ligand in coordination chemistry. These complexes find applications in various fields, including catalysis, drug discovery, and materials science .
Tren's basic nature and multiple amine functionalities make it a useful reagent in various organic syntheses. It can participate in diverse reactions, such as Michael additions, reductive amination, and epoxide ring-opening reactions. Additionally, tren-based functional materials are being explored for their potential applications in sensors, drug delivery systems, and biomimetic materials .
The synthesis of tris(2-aminoethyl)amine can be accomplished through several methods:
These methods yield tris(2-aminoethyl)amine in varying degrees of purity and yield.
Tris(2-aminoethyl)amine finds diverse applications across multiple fields:
Studies have demonstrated that tris(2-aminoethyl)amine interacts strongly with various metal oxides when used as a modifier in catalytic reactions. For instance, its interaction with magnesium oxide and aluminum oxide has been shown to influence the efficiency of catalytic processes such as Knoevenagel condensation . The strength of these interactions can significantly affect the activity of amine groups within the catalyst framework.
Tris(2-aminoethyl)amine shares structural similarities with several other compounds, which can be compared based on their chemical properties and applications:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Tris(3-aminopropyl)amine | N(CH₂CH₂CH₂NH₂)₃ | Similar structure but longer alkyl chains |
Triethylenetetramine | N(CH₂CH₂NH)₄ | More amine groups; used extensively in polymer chemistry |
N,N,N-Trimethyltris(2-aminoethyl)amine | N(CH₂CH₂NHMe)₃ | Methylated derivative; alters chelation properties |
1,3-Diaminopropane | H₂N(CH₂)₃NH₂ | Simpler structure; fewer functional groups |
Tris(2-aminoethyl)amine stands out due to its unique tripodal structure that allows for multiple coordination sites, making it particularly effective as a ligand in coordination chemistry compared to its linear counterparts like triethylenetetramine.
Corrosive;Acute Toxic;Health Hazard